1-Fluoro-2-isopropoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

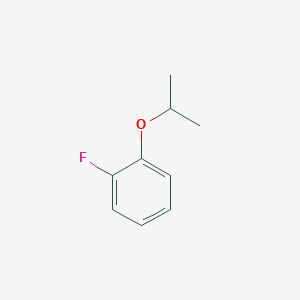

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDIOSJJYCFHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-2-isopropoxybenzene: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] Fluorinated building blocks are instrumental in fine-tuning the physicochemical and pharmacokinetic properties of lead compounds, often enhancing metabolic stability, binding affinity, and membrane permeability.[2][3] This guide provides a comprehensive technical overview of 1-Fluoro-2-isopropoxybenzene, a valuable reagent and structural motif for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, spectroscopic signatures, synthesis protocols, and its role as a precursor in the synthesis of more complex, biologically active molecules.

Molecular and Physicochemical Profile

This compound, also known as 2-fluoroisopropoxybenzene, is an aromatic ether characterized by the presence of a fluorine atom and an isopropoxy group on adjacent carbons of a benzene ring. This substitution pattern imparts specific steric and electronic properties that are of significant interest in synthetic chemistry.

The fluorine atom, with its high electronegativity, and the bulky isopropoxy group influence the molecule's reactivity and intermolecular interactions. These features are critical for its application as a building block in the synthesis of targeted therapeutic agents.

Table 1: Core Identifiers and Physicochemical Properties

| Parameter | Value | Source |

| CAS Number | 1160293-58-2 | [4][5][6] |

| Molecular Formula | C₉H₁₁FO | [4][5] |

| Molecular Weight | 154.18 g/mol | [4][5] |

| Predicted LogP | 2.61290 | [5] |

| Polar Surface Area (PSA) | 9.23 Ų | [5] |

| Synonyms | 1-fluoro-2-isopropoxibenceno, 2-fluoroisopropoxybenzene | [5] |

Spectroscopic Characterization: A Predictive Analysis

Definitive structural elucidation relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not publicly disseminated, we can predict the expected spectral characteristics based on its molecular structure. This predictive approach is a fundamental exercise for any scientist working with novel or specialized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7]

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. We would expect to see signals corresponding to the aromatic protons and the protons of the isopropoxy group. The aromatic region (typically δ 6.5-8.0 ppm) will show a complex multiplet pattern due to the dissymmetry of the substitution. The isopropyl methine proton (-CH) will appear as a septet, while the two equivalent methyl groups (-CH₃) will present as a doublet.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms. We anticipate nine distinct signals, corresponding to the six aromatic carbons and the three carbons of the isopropoxy group. The carbon atom bonded to fluorine will exhibit a large coupling constant (¹JCF), a characteristic feature of fluorinated aromatics.

-

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. A single resonance would be expected for the single fluorine atom on the aromatic ring.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~6.8 - 7.2 | Multiplet | 4H, Aromatic protons |

| ~4.5 | Septet | 1H, Isopropyl -CH | |

| ~1.3 | Doublet | 6H, Isopropyl -CH₃ | |

| ¹³C | ~140 - 160 (d, ¹JCF ≈ 245 Hz) | Doublet | C-F |

| ~145 - 155 | Singlet | C-O | |

| ~115 - 125 | Multiplets | Aromatic C-H | |

| ~70 | Singlet | Isopropyl -CH | |

| ~22 | Singlet | Isopropyl -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] Key expected absorptions for this compound would include C-O ether stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.[7] For this compound, the molecular ion peak (M⁺) would be observed at m/z = 154.18. Fragmentation patterns would likely involve the loss of the isopropyl group or other characteristic cleavages.

Synthesis and Reactivity

Williamson Ether Synthesis: A Validated Protocol

The most direct and reliable method for preparing this compound is through a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis.[8] This well-established reaction involves the alkylation of a phenol with an alkyl halide in the presence of a base.

The causality behind this choice is clear: the reaction is high-yielding, uses readily available starting materials, and the conditions are generally mild. The base is critical for deprotonating the phenol, generating the more nucleophilic phenoxide ion required to attack the electrophilic carbon of the alkyl halide.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: To a solution of 2-Fluorophenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or Acetone), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

-

Nucleophile Generation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the 2-fluorophenoxide anion. The absence of the acidic phenolic proton can be monitored by thin-layer chromatography (TLC).

-

Alkylation: Add 2-bromopropane or 2-iodopropane (1.1-1.2 eq.) to the reaction mixture.

-

Reaction: Heat the mixture (typically 60-80 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Williamson Ether Synthesis Workflow.

Reactivity Profile

The benzene ring of this compound is activated towards electrophilic aromatic substitution. Both the fluorine and isopropoxy groups are ortho-, para-directing activators. However, the isopropoxy group is a stronger activator than fluorine. The positions ortho and para to the isopropoxy group (positions 3, 5, and 1) are the most likely sites for substitution. Steric hindrance from the bulky isopropoxy group may disfavor substitution at position 3, making positions 1 (already substituted by fluorine) and 5 the most probable sites for further functionalization.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate. The strategic placement of fluorine can significantly enhance a drug candidate's profile by:

-

Blocking Metabolic Oxidation: The strong C-F bond can prevent metabolic breakdown at that position, increasing the drug's half-life.[1]

-

Modulating pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding or solubility.[2][3]

-

Enhancing Binding Affinity: Fluorine can participate in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.[9]

This building block can be incorporated into larger molecules through further reactions on the aromatic ring or by using it as a starting point for more complex syntheses.

Caption: Role in Drug Discovery Pipeline.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling practices can be inferred from data on structurally related compounds like 1-fluoro-2-nitrobenzene and 1-fluoro-2-iodobenzene.[10][11] It should be handled with the appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

Table 3: Recommended Handling and Storage

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | To prevent eye and skin contact.[10][11] |

| Ventilation | Use in a chemical fume hood. | To avoid inhalation of vapors.[11] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. | To prevent degradation and ensure stability.[11] |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | To avoid vigorous or hazardous reactions.[10] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and compliance. |

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its unique combination of a fluorine atom and an isopropoxy group on an aromatic ring provides a valuable scaffold for the synthesis of novel molecules with potentially enhanced therapeutic properties. Understanding its physicochemical characteristics, spectroscopic signatures, and synthetic pathways is essential for leveraging its full potential in the complex and demanding field of drug discovery. This guide serves as a foundational resource for researchers aiming to innovate and advance the development of next-generation therapeutics.

References

-

AOBChem USA. 1-Fluoro-3-iodo-2-isopropoxy-5-methylbenzene. [Link]

-

CP Lab Safety. 1-Fluoro-2-isopropoxy-3-nitrobenzene, 98% Purity, C9H10FNO3, 1 gram. [Link]

-

Chemsrc. Isopropoxybenzene | CAS#:2741-16-4. [Link]

-

MDPI. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene?. [Link]

-

PrepChem.com. Synthesis of 3-fluoro-isopropoxy-benzene. [Link]

-

PubChem. 2-Isopropylfluorobenzene. [Link]

-

ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

YouTube. Spectroscopy worked example combining IR, MS and NMR. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

LabXchange. Spectroscopy Worked Example Combining IR, MS, and NMR. [Link]

-

ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. [Link]

-

PubChem. 1-Fluoro-3-(prop-1-en-2-yl)benzene. [Link]

-

PubMed Central. Pseudonatural Products for Chemical Biology and Drug Discovery. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | 1160293-58-2 [chemicalbook.com]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Introduction: Strategic Value in Synthesis

An In-depth Technical Guide to 1-Fluoro-2-isopropoxybenzene

This compound is a fluorinated aromatic ether that serves as a valuable building block in modern organic synthesis. Its structure is of particular interest to medicinal chemists and materials scientists. The strategic placement of a fluorine atom ortho to an isopropoxy group on a benzene ring provides a unique combination of steric and electronic properties. The fluorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a desirable feature in drug design.[1][2][3] The isopropoxy group, a bulky yet flexible ether, influences solubility and conformational preferences. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and safe handling of this versatile synthetic intermediate.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research. This compound is registered under CAS Number 1160293-58-2.[4][5][6]

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1160293-58-2 | [4][5][6] |

| Molecular Formula | C₉H₁₁FO | [4][6] |

| Molecular Weight | 154.18 g/mol | [4][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Fluoroisopropoxybenzene | [4] |

| LogP | 2.613 | [4] |

| PSA (Polar Surface Area) | 9.23 Ų | [4] |

graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring Nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Substituent Nodes O [pos="2.4,1.3!", label="O"]; CH [pos="3.5,2.0!", label="CH"]; CH3_1 [pos="3.2,3.2!", label="CH₃"]; CH3_2 [pos="4.8,1.8!", label="CH₃"]; F [pos="-2.4,1.3!", label="F"];

// Double bonds in the ring C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];

// Single bonds in the ring C2 -- C3; C4 -- C5; C6 -- C1;

// Substituent bonds C6 -- O; C2 -- F; O -- CH; CH -- CH3_1; CH -- CH3_2; }

Caption: Chemical structure of this compound.

Synthesis Protocol: The Williamson Ether Synthesis

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction involves the deprotonation of a phenol followed by nucleophilic attack on an alkyl halide.[7][8] In this specific case, 2-fluorophenol is treated with a base to form the corresponding phenoxide, which then displaces a halide from an isopropyl electrophile.

Underlying Mechanism

The synthesis proceeds in two key steps:

-

Deprotonation: 2-Fluorophenol is a weak acid. A moderately strong base, such as sodium hydroxide or potassium carbonate, is sufficient to deprotonate the hydroxyl group, forming the 2-fluorophenoxide anion. This step is crucial as it generates a potent nucleophile.[8][9]

-

Nucleophilic Attack (Sₙ2): The resulting phenoxide ion attacks the isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).[4] The reaction proceeds via an Sₙ2 pathway, where the oxygen atom attacks the electrophilic carbon bearing the halogen, displacing the halide in a single, concerted step.[7] The use of a polar aprotic solvent like DMF or acetonitrile promotes this reaction type.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvation: Add a suitable volume of anhydrous dimethylformamide (DMF) to dissolve the reagents, creating a stirrable slurry.

-

Addition of Electrophile: While stirring, add 2-iodopropane (1.2 eq) to the mixture dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 70-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-fluorophenol is consumed.

-

Workup: Cool the mixture to room temperature and pour it into cold water. Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Validation

Confirming the identity and purity of the synthesized product is a critical, self-validating step. The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.[10][11][12]

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | 4H, complex multiplet pattern in the ~6.8-7.2 ppm range. |

| Isopropoxy CH | 1H, septet, ~4.5 ppm, coupled to the six methyl protons. | |

| Isopropoxy CH₃ | 6H, doublet, ~1.3 ppm, coupled to the single methine proton. | |

| ¹³C NMR | Aromatic C-F | 1C, large doublet due to ¹JCF coupling, ~150-155 ppm. |

| Aromatic C-O | 1C, doublet due to ²JCF coupling, ~145-150 ppm. | |

| Other Aromatic C | 4C, signals in the ~115-125 ppm range, showing C-F coupling. | |

| Isopropoxy CH | 1C, ~70-75 ppm. | |

| Isopropoxy CH₃ | 2C (equivalent), ~22 ppm. | |

| IR | C-O-C Stretch | Strong, sharp absorption around 1250-1200 cm⁻¹. |

| C-F Stretch | Strong absorption around 1250-1100 cm⁻¹. | |

| sp² C-H Stretch | Absorptions just above 3000 cm⁻¹. | |

| sp³ C-H Stretch | Absorptions just below 3000 cm⁻¹. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | Peak at m/z = 154. |

| Fragmentation | Loss of a propyl group (M-43) at m/z = 111 is a likely major fragment. |

Reactivity and Applications in Drug Discovery

The utility of this compound stems from the predictable reactivity of its functional groups, making it a valuable precursor for more complex molecules.

Reactivity Profile

-

Nucleophilic Aromatic Substitution (SₙAr): While the isopropoxy group is an activating group, the fluorine atom itself can act as a leaving group in SₙAr reactions, especially if a strong electron-withdrawing group is present at the para position.[13][14][15] The high electronegativity of fluorine polarizes the C-F bond, making the carbon susceptible to nucleophilic attack, which is often the rate-determining step.[13][15]

-

Electrophilic Aromatic Substitution (EAS): Both the fluoro and isopropoxy groups are ortho-, para-directing activators. The isopropoxy group is a stronger activator than fluorine. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur predominantly at the C4 (para to the isopropoxy group) and C6 (ortho to the isopropoxy group) positions. Steric hindrance from the bulky isopropoxy group may favor substitution at the C4 position.

-

Directed Ortho-Metalation (DoM): The ether oxygen can potentially direct lithiation to the adjacent C3 position, providing a pathway to introduce a variety of electrophiles at that site.

Role in Drug Development

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2]

-

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, particularly by cytochrome P450 enzymes, thereby increasing the drug's half-life.[16]

-

Lipophilicity and Permeability: Fluorine substitution increases lipophilicity, which can improve a compound's ability to cross biological membranes, including the blood-brain barrier.[2][3]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

This compound serves as a scaffold to introduce this fluorinated motif into larger, more complex molecules being developed as potential therapeutics in areas such as oncology, neuroscience, and infectious diseases.[1][3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling procedures can be inferred from data on structurally related compounds like fluorinated aryl ethers and nitrobenzenes.[17][18][19][20][21]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area, preferably within a chemical fume hood.[17][20]

-

Handling: Avoid contact with skin and eyes.[17] Avoid inhalation of vapors or mists.[22] Keep away from strong oxidizing agents, strong acids, and strong bases.[21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][22]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[19]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[19]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

References

-

PubChem. (n.d.). 2-Isopropylfluorobenzene. Retrieved from [Link]

-

Journal of the Chemical Society B. (n.d.). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Retrieved from [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

wabnilu. (2020, July 22). CHE 242 Lab - Williamson Ether Synthesis Lecture [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Quora. (2023, July 11). What is the synthesis of 1-fluoro-3-propylbenzene from benzene?. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

Northern Kentucky University. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-isopropoxy-benzene. Retrieved from [Link]

-

Chemsrc. (n.d.). Isopropoxybenzene | CAS#:2741-16-4. Retrieved from [Link]

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

-

SLS Ireland. (n.d.). 1-FLUORO-3-ISOPROPOXYBENZENE. Retrieved from [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

-

Dr. CS. (2023, April 17). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Leah4sci. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-3-(prop-1-en-2-yl)benzene. Retrieved from [Link]

- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 4. Page loading... [wap.guidechem.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. This compound | 1160293-58-2 [chemicalbook.com]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. augustana.net [augustana.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. combi-blocks.com [combi-blocks.com]

Synthesis of 1-Fluoro-2-isopropoxybenzene

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-fluoro-2-isopropoxybenzene (CAS No. 1160293-58-2), a valuable building block in medicinal chemistry and drug discovery.[1][2] The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4][5] This document explores the primary synthetic methodologies, delving into the mechanistic rationale behind experimental choices, providing detailed, field-proven protocols, and offering a comparative analysis of the available routes. The content is tailored for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this important fluorinated aromatic ether.

Introduction and Strategic Importance

Fluorinated organic compounds are integral to modern pharmaceuticals, with over 20% of all marketed drugs containing at least one fluorine atom.[6] The unique properties of fluorine—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—allow medicinal chemists to fine-tune a molecule's lipophilicity, pKa, and metabolic stability.[4][5] this compound serves as a key intermediate, combining the benefits of a fluoro substituent with a lipophilic isopropoxy group, making it a desirable scaffold for exploring new chemical space in drug design.

This guide will focus on the most scientifically sound and practical methods for its synthesis, with a primary emphasis on the Williamson ether synthesis. Alternative strategies, including Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu reaction, will also be critically evaluated to provide a complete tactical picture.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route depends on factors such as starting material availability, scalability, cost, and byproduct management. The three principal approaches to constructing the ether linkage in this compound are outlined below.

Williamson Ether Synthesis: The Workhorse Approach

Developed in the 1850s, the Williamson ether synthesis remains the most robust and widely used method for preparing ethers.[7] It involves the SN2 reaction between an alkoxide and an alkyl halide.[8][9] For the target molecule, this translates to the reaction of a 2-fluorophenoxide salt with an isopropyl halide.

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[7] First, a base deprotonates the acidic hydroxyl group of 2-fluorophenol to generate a potent nucleophile, the 2-fluorophenoxide anion. This anion then performs a backside attack on the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the halide and forming the ether bond.

Caption: Mechanism of the Williamson Ether Synthesis.

Causality and Experimental Choices:

-

Base Selection: While strong bases like sodium hydride (NaH) can be used, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for aryl ether synthesis.[10] They are less hazardous, easier to handle, and sufficiently basic to deprotonate the phenol (pKa ≈ 8.8) without promoting significant side reactions.

-

Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile, or acetone are optimal.[10][11] They effectively solvate the cation of the phenoxide salt while leaving the nucleophilic anion relatively free, accelerating the SN2 reaction.

-

Leaving Group: 2-Iodopropane is more reactive than 2-bromopropane due to the weaker C-I bond, but it is also more expensive. 2-Bromopropane offers a good balance of reactivity and cost for most applications.

-

Competing Reaction: The primary side reaction is E2 elimination of the isopropyl halide to form propene, which is competitive because a secondary alkyl halide is used.[8][12] This is mitigated by using a moderately strong, non-bulky base and maintaining a controlled temperature (typically 60-80 °C).

Nucleophilic Aromatic Substitution (SNAr)

This strategy involves treating an activated aryl fluoride, such as 1,2-difluorobenzene, with an alkoxide nucleophile like sodium isopropoxide.

Mechanism: Unlike SN2 reactions, SNAr proceeds via a two-step addition-elimination mechanism.[13] The isopropoxide nucleophile attacks the carbon bearing a fluorine atom, temporarily breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] In the second step, aromaticity is restored by the expulsion of a fluoride ion.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Causality and Experimental Choices:

-

Substrate Activation: The reaction requires an electron-poor aromatic ring. In 1,2-difluorobenzene, one fluorine atom acts as the leaving group while the second fluorine atom serves as an ortho-activating group, stabilizing the negative charge in the Meisenheimer complex.[14]

-

Leaving Group Paradox: Contrary to SN2 reactivity, the SNAr reaction rate for halogens is F > Cl > Br > I.[15] This is because the rate-determining step is the initial nucleophilic attack, not the C-X bond cleavage. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the attack.[15]

Mitsunobu Reaction

The Mitsunobu reaction offers a way to form ethers from an alcohol and an acidic pronucleophile (in this case, 2-fluorophenol) under mild, neutral conditions.[16][17]

Mechanism: This reaction is complex, but fundamentally, triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) activate the isopropanol.[18] The PPh₃ attacks the azodicarboxylate, and the resulting betaine deprotonates the 2-fluorophenol. The isopropanol is then activated by the phosphine, converting the hydroxyl into a good leaving group, which is subsequently displaced by the 2-fluorophenoxide.[16][17]

Causality and Experimental Choices:

-

Advantages: The reaction proceeds under very mild conditions, often at or below room temperature, which is advantageous for sensitive substrates.

-

Disadvantages: The reaction generates stoichiometric quantities of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate byproduct.[19][20] Removing these byproducts from the reaction mixture can be challenging and often requires careful chromatography, making the process less suitable for large-scale synthesis. The reagents are also costly and potentially hazardous.[19]

| Parameter | Williamson Ether Synthesis | Nucleophilic Aromatic Substitution (SNAr) | Mitsunobu Reaction |

| Starting Materials | 2-Fluorophenol, Isopropyl Halide | 1,2-Difluorobenzene, Isopropanol | 2-Fluorophenol, Isopropanol |

| Key Reagents | Base (e.g., K₂CO₃) | Strong Base (for alkoxide) | PPh₃, DIAD/DEAD |

| Conditions | Moderate Heat (60-80 °C) | Varies, can require heat | Mild (0 °C to RT) |

| Pros | Cost-effective, scalable, simple work-up. | Good for electron-deficient rings, unique reactivity. | Very mild conditions, good for complex substrates. |

| Cons | E2 elimination is a side reaction.[12] | Requires activated substrate, strong nucleophile. | Poor atom economy, difficult purification.[20] |

| Scalability | High | Moderate | Low |

Table 1: Comparative analysis of primary synthetic routes.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to ensure reproducibility and understanding.

Reagent and Equipment Data

| Reagent | M.W. ( g/mol ) | Density (g/mL) | B.P. (°C) | Hazards |

| 2-Fluorophenol | 112.10 | 1.218 | ~189 | Harmful, Flammable, Skin/Eye Irritant[21][22][23] |

| 2-Bromopropane | 122.99 | 1.31 | 59-60 | Flammable, Irritant, Harmful[24] |

| Potassium Carbonate | 138.21 | 2.43 | N/A | Irritant |

| Acetonitrile (ACN) | 41.05 | 0.786 | 81-82 | Flammable, Harmful |

Table 2: Properties of key reagents.

Step-by-Step Methodology

Caption: Experimental workflow for Williamson Ether Synthesis.

Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetonitrile (5-10 mL per gram of 2-fluorophenol).

-

Rationale: Using anhydrous K₂CO₃ is critical to avoid unwanted side reactions with water. The nitrogen atmosphere prevents potential oxidation.

-

-

Reagent Addition: Begin stirring the suspension. Slowly add 2-bromopropane (1.2 eq.) to the mixture dropwise via a syringe or dropping funnel over 15-20 minutes.

-

Rationale: A slight excess of the alkylating agent ensures complete consumption of the more valuable 2-fluorophenol. Dropwise addition helps control any initial exotherm.

-

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 70-75 °C in acetonitrile) and maintain for 6-8 hours.

-

Rationale: Heating provides the necessary activation energy for the SN2 reaction. The specified temperature is a balance to ensure a reasonable reaction rate while minimizing the E2 elimination side reaction.[11]

-

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 2-fluorophenol is consumed.

-

Work-up: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts (KBr and excess K₂CO₃) and wash the filter cake with a small amount of acetonitrile.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to remove the solvent. Redissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Rationale: The water wash removes any remaining inorganic salts and DMF if it was used as a solvent. The brine wash helps to break any emulsions and begins the drying process.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify the crude oil by vacuum distillation or silica gel column chromatography to obtain this compound as a pure liquid.

Safety and Handling

-

2-Fluorophenol: Is harmful if swallowed, inhaled, or in contact with skin. It is also a flammable liquid.[21][22] Always handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[21]

-

2-Bromopropane: Is a flammable liquid and vapor. It causes skin and eye irritation and may cause respiratory irritation.[24] Handle with the same precautions as 2-fluorophenol.

-

General Precautions: Take measures to prevent the buildup of electrostatic charge.[22] Ensure all equipment is properly grounded. Keep away from heat, sparks, and open flames.[23][24]

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via the Williamson ether synthesis. This method offers excellent scalability, utilizes readily available and cost-effective reagents, and involves a straightforward purification process. While alternative routes like SNAr and the Mitsunobu reaction are mechanistically interesting and may be suitable for specific applications on a smaller scale, the Williamson synthesis stands as the superior choice for routine and large-scale production. By understanding the mechanistic principles and carefully controlling reaction parameters, researchers can confidently and safely produce this valuable building block for application in drug discovery and materials science.

References

-

Wikipedia. "Mitsunobu reaction." Wikipedia, The Free Encyclopedia. [Link]

-

Organic Synthesis. "Mitsunobu reaction." Org-synth.org. [Link]

-

Organic Chemistry. "Mitsunobu Reaction." Organic-chemistry.org. [Link]

-

Master Organic Chemistry. "The Williamson Ether Synthesis." Masterorganicchemistry.com, 24 Oct. 2014. [Link]

-

Organic Chemistry Portal. "Mitsunobu Reaction." Organic-chemistry.org. [Link]

-

BYJU'S. "Williamson Ether Synthesis reaction." Byjus.com. [Link]

-

Quora. "What is the synthesis of 1-fluoro-3-propylbenzene from benzene?" Quora.com, 11 Jul. 2023. [Link]

-

CRC Industries. "SAFETY DATA SHEET - Cable Clean® Degreaser." Crcindustries.com. [Link]

-

Chem-Station Int. Ed. "Williamson Ether Synthesis." Chem-station.com, 13 Apr. 2014. [Link]

-

Wikipedia. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. [Link]

-

CPAChem. "Safety data sheet - 2-Fluorophenol." Cpachem.com, 1 Nov. 2023. [Link]

-

PubChem. "1-Fluoro-4-isopropoxy-2-(trifluoromethyl)benzene." National Center for Biotechnology Information. [Link]

-

Manchester Organics. "1-Fluoro-2-isopropoxy-benzene | 1160293-58-2." Manorganics.com. [Link]

-

Chemistry Steps. "Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism." Chemistrysteps.com. [Link]

-

Journal of Drug Discovery. "Fluorine in drug discovery: Role, design and case studies." Journalofdrugdiscovery.com. [Link]

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Masterorganicchemistry.com, 20 Aug. 2018. [Link]

-

PubMed Central. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." National Institutes of Health, 28 Sep. 2020. [Link]

-

PrepChem.com. "Synthesis of 3-fluoro-isopropoxy-benzene." Prepchem.com. [Link]

-

Chemistry LibreTexts. "16.6: Nucleophilic Aromatic Substitution." Chem.libretexts.org, 2 Feb. 2025. [Link]

-

PubMed. "Applications of Fluorine in Medicinal Chemistry." National Institutes of Health, 12 Nov. 2015. [Link]

-

PubChem. "2-Isopropylfluorobenzene." National Center for Biotechnology Information. [Link]

-

JMU Scholarly Commons. "The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl." Commons.lib.jmu.edu. [Link]

-

ResearchGate. "Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water." Researchgate.net, 5 Aug. 2025. [Link]

-

ResearchGate. "Tactical Applications of Fluorine in Drug Design and Development." Researchgate.net. [Link]

-

SLS Ireland. "1-FLUORO-3-ISOPROPOXYBENZENE | 901221-1G | SIGMA-ALDRICH." Sls.ie. [Link]

-

ResearchGate. "Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery." Researchgate.net, 9 Aug. 2025. [Link]

-

Royal Society of Chemistry. "Unusual results in the liquid phase alkylation of naphthalene with isopropyl alcohol over zeolite H-beta." Pubs.rsc.org. [Link]

-

PubMed Central. "Pseudonatural Products for Chemical Biology and Drug Discovery." National Institutes of Health. [Link]

-

ChemRxiv. "Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates." Chemrxiv.org, 3 Mar. 2022. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. jk-sci.com [jk-sci.com]

- 11. benchchem.com [benchchem.com]

- 12. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. Mitsunobu Reaction [organic-chemistry.org]

- 18. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 19. organic-synthesis.com [organic-synthesis.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. fishersci.com [fishersci.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. fr.cpachem.com [fr.cpachem.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure of 1-Fluoro-2-isopropoxybenzene

Abstract: This technical guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical properties of 1-fluoro-2-isopropoxybenzene (CAS No. 1160293-58-2). Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuanced structural details elucidated through spectroscopic analysis. While experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous compounds and established spectroscopic principles to present a robust predictive analysis. We explore its synthesis via Williamson etherification, predict its characteristic signatures in NMR, IR, and Mass Spectrometry, and discuss its potential applications as a synthetic intermediate in pharmaceutical and materials science, grounded in the strategic importance of fluorinated aryl ether motifs.

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom and an isopropoxy group at adjacent (ortho) positions. This unique arrangement of a halogen and an ether group imparts specific electronic and steric properties, making it a valuable, though not widely documented, building block in organic synthesis. The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate pKa to optimize target binding affinity.[1][2] As such, fluorinated aryl ethers like this compound represent a class of intermediates with significant potential for the development of novel therapeutics and advanced materials.[1] This guide aims to provide a detailed structural and spectroscopic profile to aid researchers in its synthesis, identification, and utilization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1160293-58-2 | [3][4] |

| Molecular Formula | C₉H₁₁FO | [3][4] |

| Molecular Weight | 154.18 g/mol | [3][4] |

| Synonyms | 2-Fluoroisopropoxybenzene, 1-Fluoro-2-(propan-2-yloxy)benzene | [3] |

| Predicted LogP | 2.61 | [3] |

| Predicted Boiling Point | ~180-190 °C | Inferred from related structures |

| Predicted Density | ~1.05-1.10 g/mL | Inferred from related structures |

Synthesis and Mechanism: The Williamson Etherification Approach

The most logical and widely employed method for synthesizing aryl ethers is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] For this compound, this involves the deprotonation of 2-fluorophenol to form a potent nucleophile, the 2-fluorophenoxide ion, which then attacks an isopropyl electrophile.

Causality of Experimental Choices:

-

Nucleophile Precursor: 2-Fluorophenol is selected as the starting material. Its phenolic proton is acidic (pKa ≈ 8.8) and can be readily removed by a suitable base.

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is often preferred for its low cost, ease of handling, and sufficient basicity to deprotonate the phenol without causing unwanted side reactions. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.

-

Electrophile: An isopropyl halide, such as 2-bromopropane or 2-iodopropane, serves as the electrophile. 2-Iodopropane is more reactive due to iodine being a better leaving group, but 2-bromopropane is often more cost-effective.

-

Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal. These solvents solvate the cation (K⁺ or Na⁺) but not the phenoxide anion, leaving the nucleophile "naked" and highly reactive, thus accelerating the SN2 reaction.

Experimental Protocol (Representative)

-

To a round-bottom flask charged with 2-fluorophenol (1.0 eq) and potassium carbonate (1.5 eq), add a sufficient volume of dry acetone to ensure stirring.

-

Add 2-bromopropane (1.2 eq) to the suspension.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-fluorophenol spot is consumed (typically 4-8 hours).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (KBr and excess K₂CO₃).

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Redissolve the crude residue in a water-immiscible solvent like ethyl acetate and wash with 5% NaOH solution to remove any unreacted phenol, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography or vacuum distillation to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis of this compound.

Spectroscopic Characterization and Structural Elucidation

Disclaimer: The following spectroscopic data are predicted based on established principles and data from structurally analogous compounds due to a lack of published experimental spectra for this compound. These predictions serve as a guide for researchers in identifying the compound.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a distinct molecular ion peak.

-

Molecular Ion (M⁺): The primary peak would appear at m/z = 154 , corresponding to the molecular weight of the compound (C₉H₁₁FO⁺).

-

Key Fragmentation Pathways:

-

Loss of Methyl ([M-15]⁺): A common fragmentation for isopropyl groups is the loss of a methyl radical, leading to a peak at m/z = 139 .

-

Loss of Propyl ([M-43]⁺): Cleavage of the ether C-O bond can result in the loss of an isopropyl radical, yielding a highly stable 2-fluorophenoxy cation at m/z = 111 . This is expected to be a prominent peak.

-

Loss of Propene ([M-42]): A rearrangement reaction involving the transfer of a hydrogen atom can lead to the elimination of a neutral propene molecule, resulting in a radical cation of 2-fluorophenol at m/z = 112 .

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100-3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds on the benzene ring.[6] |

| 2985-2960 | Aliphatic C-H Stretch | Strong | Asymmetric and symmetric stretching of C-H bonds in the isopropyl methyl groups.[6] |

| 1610-1580, 1500-1450 | Aromatic C=C Stretch | Medium-Strong | In-plane skeletal vibrations of the benzene ring. |

| 1270-1230 | Aryl-O Stretch (Asymmetric) | Strong | Characteristic strong absorption for the C(aryl)-O-C(alkyl) ether linkage.[6] |

| 1100-1050 | C-F Stretch | Strong | Strong, characteristic vibration for the aryl-fluoride bond. |

| ~1040 | Alkyl-O Stretch (Symmetric) | Medium | C(alkyl)-O-C(aryl) ether stretch.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure, including the connectivity and chemical environment of each atom.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the isopropyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-donating isopropoxy group (shielding, upfield shift) and the electron-withdrawing fluorine atom (deshielding, downfield shift), as well as through-space coupling to fluorine.

-

Isopropyl Protons:

-

-CH(CH₃)₂: A septet (or multiplet) is predicted around δ 4.5-4.7 ppm . This signal is for the single methine proton, split by the six adjacent methyl protons (n+1 = 7).

-

-CH(CH₃)₂: A doublet is predicted around δ 1.3-1.4 ppm with an integration of 6H. This signal corresponds to the two equivalent methyl groups, split by the single methine proton.

-

-

Aromatic Protons (4H total): The four aromatic protons are all chemically distinct and will appear as complex multiplets in the range of δ 6.8-7.2 ppm . The splitting patterns will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

H6 (ortho to -OiPr, meta to -F): Likely the most upfield aromatic proton due to the strong shielding effect of the ortho ether group.

-

H3 (meta to -OiPr, ortho to -F): Likely the most downfield aromatic proton due to the proximity of the electronegative fluorine.

-

The signals will be multiplets due to coupling with adjacent protons (³J_HH ≈ 7-8 Hz, ⁴J_HH ≈ 1-2 Hz) and coupling with the fluorine atom (³J_HF ≈ 8-10 Hz, ⁴J_HF ≈ 4-6 Hz, ⁵J_HF ≈ 1-2 Hz).

-

The proton-decoupled ¹³C NMR spectrum will show 7 distinct signals (4 aromatic CH, 2 aromatic quaternary, 1 methine, and 1 methyl). A key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus.

Table 3: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted J_CF (Hz) | Rationale |

| C1 (-F) | 152-155 | Doublet | ¹J_CF = 240-250 | Quaternary carbon directly bonded to fluorine, shows a large one-bond coupling.[3] |

| C2 (-OiPr) | 145-148 | Doublet | ²J_CF = 12-15 | Quaternary carbon ortho to fluorine, shows two-bond coupling. |

| C3 | 116-118 | Doublet | ²J_CF = 20-25 | CH carbon ortho to fluorine. |

| C4 | 123-125 | Doublet | ³J_CF = 3-5 | CH carbon meta to fluorine. |

| C5 | 121-123 | Singlet (or small d) | ⁴J_CF = ~1-2 | CH carbon para to fluorine. |

| C6 | 119-121 | Doublet | ³J_CF = 7-9 | CH carbon meta to fluorine. |

| -C H(CH₃)₂ | 71-73 | Singlet | - | Isopropyl methine carbon. |

| -CH(C H₃)₂ | 21-23 | Singlet | - | Isopropyl methyl carbons (equivalent). |

Note: The magnitude of C-F coupling constants is a powerful diagnostic tool for confirming the position of fluorine on an aromatic ring.[3]

Applications in Synthesis and Drug Discovery

While specific, large-scale applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs are highly relevant to modern chemical research.

-

Pharmaceutical Intermediate: The fluorinated aryl ether scaffold is present in numerous active pharmaceutical ingredients (APIs). Fluorine substitution is a well-established strategy to block metabolic oxidation at a specific position, thereby increasing the half-life of a drug.[2] This compound can serve as a precursor for more complex molecules, where the fluoro and isopropoxy groups direct subsequent reactions or are integral parts of the final pharmacophore. For example, related fluoro-alkoxy-phenyl structures are found in patents for c-Met modulators and other therapeutic agents.[7][8]

-

Building Block for Materials Science: Fluorinated poly(aryl ether)s are known for their high thermal stability, low dielectric constants, and hydrophobicity.[1] Molecules like this compound could potentially be used as monomers or modifying agents in the synthesis of high-performance polymers for electronics or specialized coatings.

-

Agrochemicals: The strategic placement of fluorine and ether linkages is also a common feature in modern herbicides and pesticides, suggesting potential utility in this field.

Logical Relationship Diagram

Caption: Key features of the molecule and its derived applications.

Safety and Handling

As a laboratory chemical with limited published toxicological data, this compound should be handled with care, following standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a structurally interesting synthetic intermediate whose value lies in the strategic combination of a fluorine atom and an isopropoxy group on an aromatic ring. While detailed experimental characterization is sparse in public literature, a comprehensive structural profile can be confidently predicted using fundamental spectroscopic principles. Its synthesis is readily achievable through the robust Williamson ether synthesis. The detailed predictive analysis of its NMR, IR, and MS spectra provided in this guide offers a solid foundation for its unambiguous identification in a research setting. Given the proven importance of its constituent functional motifs, this compound holds considerable potential as a versatile building block for advancing research in drug discovery and materials science.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

- Nuss, J. M., et al. (2009). c-Met modulators and methods of use. U.S.

- Leman, L., et al. (2007). Novel Compounds. U.S.

-

PrepChem. Synthesis of 3-fluoro-isopropoxy-benzene. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

PubChem. 2-Isopropylfluorobenzene. [Link]

-

Meade, E. A., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5873–5895. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic progestogens and pharmaceutical compositions comprising the same - Patent US-11291632-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. ekwan.github.io [ekwan.github.io]

- 7. US20070265326A1 - Novel compounds - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Methodical Approach to the Spectroscopic Characterization of 1-Fluoro-2-isopropoxybenzene

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-Fluoro-2-isopropoxybenzene (CAS 1160293-58-2). In the absence of extensive, publicly available experimental spectra for this specific compound, this document leverages a first-principles approach. By synthesizing foundational spectroscopic theory with empirical data from analogous structures—namely fluorobenzene and isopropoxybenzene—we present a robust, predictive analysis of the expected Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, analytical chemists, and drug development professionals, offering detailed experimental protocols and interpretative logic to facilitate the unambiguous identification and characterization of this and structurally related molecules.

Introduction: Strategy for Spectroscopic Elucidation

This compound is an ortho-disubstituted aromatic ether. Its structure presents a unique combination of functional groups: a fluorine atom, which introduces distinct electronic effects and spin-spin couplings, and an isopropoxy group, which provides characteristic aliphatic signals and fragmentation patterns. A thorough spectroscopic characterization is essential for confirming its identity, assessing purity, and understanding its chemical behavior in various applications.

Given the scarcity of published experimental data, this guide adopts a predictive and methodological approach. Instead of merely presenting data, we will detail the process of acquiring and interpreting high-quality spectroscopic information. This methodology ensures that when a researcher encounters this molecule, they have a self-validating system for its characterization. Our analysis will be grounded in data from well-characterized analogous compounds, providing a reliable basis for our predictions.

The overall workflow for characterization is a multi-technique approach, ensuring orthogonal data points for confident structure elucidation.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information, with the fluorine atom (¹⁹F, spin I=½) adding an informative layer of complexity through spin-spin coupling.

2.1. Molecular Structure and Predicted Environments

To facilitate discussion, the hydrogen and carbon atoms of this compound are systematically numbered.

Caption: Atom numbering scheme for NMR assignments.

2.2. Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~12 ppm (centered around 6 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 8-16 scans for a concentrated sample.

-

-

Processing: Apply Fourier transformation with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Integrate all signals.

Causality: CDCl₃ is a standard, relatively non-interacting solvent for organic molecules.[1] A 400 MHz field provides sufficient resolution to resolve the complex multiplets of the aromatic region. The relaxation delay ensures quantitative integration is reasonably accurate.

2.3. Predicted ¹H NMR Spectrum and Interpretation

The spectrum is predicted to show three distinct regions: aromatic, methine (CH), and methyl (CH₃).

| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H8, H9 (6H) | 1.3 - 1.4 | Doublet (d) | JH7-H8/9 ≈ 6.0 | Aliphatic methyl groups adjacent to a methine. Shift is standard for an isopropyl group attached to an electronegative oxygen. |

| H7 (1H) | 4.5 - 4.7 | Septet of doublets (sept d) | JH7-H8/9 ≈ 6.0, ⁵JH7-F ≈ 1.5-2.5 | Isopropyl methine proton, deshielded by the adjacent oxygen.[2] The septet arises from coupling to 6 equivalent methyl protons. Long-range coupling to the ortho-fluorine through 5 bonds is expected. |

| H3, H4, H5, H6 (4H) | 6.8 - 7.2 | Complex Multiplets (m) | JH-H ≈ 7-9 (ortho), 2-3 (meta); JH-F ≈ 7-9 (ortho), 4-6 (meta) | Aromatic protons fall in this range. The electron-donating -OPr group and electron-withdrawing -F group will create a complex, overlapping pattern. H6 will be most deshielded due to ortho-F and will show ortho H-H and ortho H-F coupling.[3][4] H3 will be most shielded and show ortho H-H and meta H-F coupling. |

2.4. Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample as prepared for ¹H NMR.

-

Instrument Setup: 100 MHz (for a 400 MHz ¹H spectrometer).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Spectral Width: ~200 ppm (centered around 100 ppm).

-

Number of Scans: 512-1024 scans, due to the low natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation with an exponential window function (line broadening of ~1-2 Hz).

Causality: Proton decoupling simplifies the spectrum to singlets (or doublets/triplets due to C-F coupling), making interpretation easier. A large number of scans is required to achieve an adequate signal-to-noise ratio.[5]

2.5. Predicted ¹³C NMR Spectrum and Interpretation

The spectrum will show 7 unique carbon signals due to molecular symmetry. The key feature will be the large coupling constant between C1 and the directly attached fluorine, and smaller couplings to C2 and C6.[6][7]

| Carbon(s) | Predicted δ (ppm) | Predicted Multiplicity (¹H Decoupled) | Predicted Coupling Constants (J, Hz) | Rationale |

| C8, C9 | 21 - 23 | Singlet | - | Standard chemical shift for sp³ methyl carbons in an isopropoxy group. |

| C7 | 71 - 73 | Singlet | - | sp³ methine carbon deshielded by the directly attached oxygen atom.[8] |

| C3, C4, C5, C6 | 115 - 125 | Doublets or Triplets | JC-F ≈ 2-25 | Aromatic carbons. Their shifts are influenced by both substituents. They will exhibit 2-bond, 3-bond, and 4-bond coupling to fluorine.[9][10] |

| C2 | 145 - 148 | Doublet | ²JC2-F ≈ 12-15 | Aromatic carbon bearing the isopropoxy group. Deshielded by oxygen. Shows a two-bond coupling to fluorine. |

| C1 | 154 - 157 | Doublet | ¹JC1-F ≈ 240-250 | Aromatic carbon directly bonded to fluorine. Exhibits a characteristic large one-bond C-F coupling constant and is significantly deshielded.[11][12] |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum provides a characteristic "fingerprint" based on the vibrational frequencies of chemical bonds.

3.1. Protocol: IR Spectrum Acquisition

-

Sample Preparation: As this compound is expected to be a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: A background spectrum (of the clean salt plates) is taken first and automatically subtracted from the sample spectrum.

Causality: The neat liquid film method is fast and avoids solvent peaks that could obscure the spectrum. FTIR provides rapid signal averaging for a high-quality spectrum.

3.2. Predicted IR Absorptions and Interpretation

| Frequency Range (cm⁻¹) | Vibration | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds on the benzene ring.[13][14] |

| 2985 - 2850 | Aliphatic C-H Stretch | Strong | Asymmetric and symmetric stretching of the sp³ C-H bonds in the isopropyl group. |

| 1600, 1500 | Aromatic C=C Stretch | Medium | Characteristic in-ring stretching vibrations of the benzene nucleus.[15] |

| 1260 - 1220 | Aryl-Alkyl Ether C-O Stretch (Asymmetric) | Strong | This is a key diagnostic peak. The C(aryl)-O bond has partial double bond character, shifting this stretch to a higher frequency than in aliphatic ethers.[2][16][17] |

| 1100 - 1050 | Aryl-Alkyl Ether C-O Stretch (Symmetric) | Strong | The second strong C-O stretch characteristic of an aryl-alkyl ether. |

| 1250 - 1100 | C-F Stretch | Strong | The C-F bond stretch in aromatic compounds is typically strong and falls in this region, often overlapping with the strong ether bands. |

| 750 - 730 | C-H Out-of-Plane Bend | Strong | The position of this strong "oop" band is diagnostic for ortho-disubstitution on a benzene ring.[13] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

4.1. Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Inject a dilute solution of the sample (e.g., in methanol or dichloromethane) into the instrument via a Gas Chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass-to-charge (m/z) range from ~40 to 300 amu.

Causality: EI at 70 eV is a standard, high-energy method that reliably produces fragmentation and yields reproducible mass spectra for library matching. GC introduction ensures the analysis of a pure compound.

4.2. Predicted Mass Spectrum and Interpretation

The molecular formula is C₉H₁₁FO, giving a monoisotopic molecular weight of 154.08 Da.

-

Molecular Ion (M⁺˙): A peak at m/z 154 is expected. For an aromatic ether, this peak should be reasonably intense due to the stability of the aromatic ring.[18]

-

Key Fragmentation Pathways: Fragmentation is driven by the stability of the resulting cations and neutral radicals. The ether linkage is a primary site for fragmentation.[19][20]

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 3. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]

- 4. sfu.ca [sfu.ca]

- 5. rsc.org [rsc.org]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tandfonline.com [tandfonline.com]

- 10. scispace.com [scispace.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. youtube.com [youtube.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. GCMS Section 6.13 [people.whitman.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Technical Guide to the Safe Handling of 1-Fluoro-2-isopropoxybenzene for Research and Development

This document provides an in-depth technical guide on the safe handling and use of 1-Fluoro-2-isopropoxybenzene (CAS No. 1160293-58-2), a compound of interest for researchers, scientists, and professionals in drug development. In the absence of a comprehensive, officially published Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes available data, predicted information, and expert analysis of structurally related compounds to establish a robust framework for its safe utilization in a laboratory setting. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks.

Compound Identification and Physicochemical Properties

This compound is an aromatic ether. Its structure, featuring a fluorinated benzene ring and an isopropoxy group, suggests specific chemical properties that inform its handling and reactivity.

| Property | Value | Source |

| CAS Number | 1160293-58-2 | [1][2][3] |

| Molecular Formula | C₉H₁₁FO | [1][2][3] |

| Molecular Weight | 154.18 g/mol | [1][2][3] |

| Boiling Point | 189.1±13.0 °C (Predicted) | [3] |

| Density | 1.020±0.06 g/cm³ (Predicted) | [3] |

| LogP | 2.61290 | [1] |

The predicted boiling point suggests that this compound is a liquid at standard temperature and pressure, with low volatility. Its LogP value indicates a preference for lipophilic environments, suggesting it is more soluble in organic solvents than in water.

Hazard Identification and Risk Assessment

Predicted GHS Classification

Computational models predict the following hazards for this compound[3]:

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Causality: The predicted irritant properties are common for substituted aromatic compounds. The benzene ring can interact with and disrupt cell membranes in the skin and eyes, while inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.

Insights from Structurally Analogous Compounds

To build a more complete safety profile, we can examine the known hazards of similar molecules:

-

Fluorinated Benzenes (e.g., 1-Fluoro-2-nitrobenzene, Fluorobenzene): These compounds are often classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6][7][8] Some are also flammable liquids.[5][9]

-

Isopropoxybenzene: This compound is a known combustible liquid with potential for skin and eye irritation.[10]

-

Other Substituted Fluorobenzenes: Safety data for compounds like 1-Fluoro-2-iodobenzene and 3-Fluoro-2-isopropoxybenzaldehyde also indicate skin, eye, and respiratory irritation.[11][12]

Based on this comparative analysis, it is prudent to assume that this compound presents, at a minimum, a risk of skin, eye, and respiratory irritation. The potential for harm upon ingestion or dermal absorption should also be considered.

Risk Assessment Workflow

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Caption: PPE Selection Logic for Handling Procedures.

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container. [13]* Location: Keep in a cool, dry, and well-ventilated area, away from sources of ignition. [11][13]A designated cabinet for organic compounds is recommended.

-

Incompatibilities: Based on related compounds, store away from strong oxidizing agents, strong acids, and strong bases. [4][5] Causality: Proper storage prevents degradation of the compound, reduces the risk of accidental release, and avoids potentially hazardous reactions with incompatible materials.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

The following procedures are based on best practices for handling chemical irritants. [14][15]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4][15]* Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention. [14][15]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [14][15]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4][11]

Accidental Release Measures

-

Small Spills: Ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth. Place the absorbed material into a sealed container for proper disposal. [12]* Large Spills: Evacuate the area immediately. Prevent the spill from entering drains or waterways. Contact your institution's environmental health and safety (EHS) department for assistance.

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

-

Collection: Collect waste in a designated, sealed, and properly labeled container. Do not mix with incompatible waste streams.

-

Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's EHS department for specific procedures. [4][16]

Conclusion

References

-

Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]

-

Chemsrc. Isopropoxybenzene | CAS#:2741-16-4. [Link]

-

Rhode Island Department of Environmental Management. Personal Protective Equipment (PPE). [Link]

-

Binghamton University. Personal Protection Equipment. [Link]

-

BIOFOUNT. This compound. [Link]

-

U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]

-

Enforcer Firefighting Equipment. FIREBULL SFFF (1X6 AR-SFFF). [Link]

-

Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

-

Lawrence Berkeley National Laboratory. (2024). Chapter 19 – Personal Protective Equipment (PPE). [Link]

-

PubChem. 4-Fluorocumene. [Link]

-

PubChem. 1-Fluoro-3-(prop-1-en-2-yl)benzene. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]